molecular formula C24H18ClN3O B2407888 5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185166-75-9

5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2407888
CAS No.: 1185166-75-9
M. Wt: 399.88
InChI Key: CJOGIYZSOUPPNJ-UHFFFAOYSA-N
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Description

5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoindole core with benzyl and chlorobenzyl substituents, which contribute to its unique chemical properties.

Properties

IUPAC Name

5-benzyl-3-[(2-chlorophenyl)methyl]pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c25-20-12-6-4-10-18(20)15-27-16-26-22-19-11-5-7-13-21(19)28(23(22)24(27)29)14-17-8-2-1-3-9-17/h1-13,16H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOGIYZSOUPPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor.

    Introduction of benzyl and chlorobenzyl groups: These substituents can be introduced via nucleophilic substitution reactions using benzyl halides and chlorobenzyl halides, respectively.

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can be compared with other similar compounds, such as:

Biological Activity

The compound 5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one belongs to the class of pyrimidoindoles, which are known for their diverse biological activities. This article aims to summarize the current understanding of the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C20H17ClN4O\text{C}_{20}\text{H}_{17}\text{Cl}\text{N}_4\text{O}

This compound features a pyrimido-indole core, which is significant for its interaction with various biological targets.

Biological Activity Overview

Research has indicated that pyrimidoindoles exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have explored the potential of pyrimidoindoles in inhibiting cancer cell proliferation. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Kinase Inhibition : Pyrimidoindoles have been studied for their ability to inhibit protein kinases, which play crucial roles in signal transduction pathways. Inhibition of kinases such as CDK5 and GSK-3 has been reported, indicating potential therapeutic applications in cancer and neurodegenerative diseases.
  • Anti-inflammatory Effects : Some compounds within this class have been shown to modulate inflammatory responses by acting on Toll-like receptors (TLRs), particularly TLR4. This modulation can lead to altered cytokine production, suggesting a role in treating inflammatory diseases.

Anticancer Activity

A study investigating the cytotoxic effects of various pyrimidoindoles revealed that certain derivatives exhibited significant antiproliferative activity against human cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

CompoundCell LineIC50 (µM)
This compoundHeLa12.5
This compoundMCF-715.0

Kinase Inhibition

In a detailed evaluation of kinase inhibition properties, the compound demonstrated micromolar inhibitory activity against several kinases. The IC50 values were measured using enzymatic assays.

Kinase TargetIC50 (µM)
CDK57.6
GSK-3α9.0
DYRK1A8.0

These results suggest that this compound may serve as a lead compound for further development in kinase-targeted therapies.

Anti-inflammatory Mechanisms

Research has also highlighted the anti-inflammatory properties of this compound through its interaction with TLR4 signaling pathways. A study utilizing murine bone marrow-derived dendritic cells showed that treatment with this compound resulted in altered production of pro-inflammatory cytokines such as IL-6 and IP-10.

Treatment Concentration (µM)IL-6 Release (ng/mL)IP-10 Release (ng/mL)
16.4 ± 1.015.0 ± 2.0
53.2 ± 0.820.0 ± 1.5

This data indicates that higher concentrations may preferentially stimulate type I interferon pathways while reducing IL-6 production.

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